![molecular formula C10H22O2Si B14447507 3-[Dimethyl(pentyl)silyl]propanoic acid CAS No. 73013-37-3](/img/structure/B14447507.png)
3-[Dimethyl(pentyl)silyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Dimethyl(pentyl)silyl]propanoic acid is an organosilicon compound with the molecular formula C10H22O2Si It is characterized by the presence of a silyl group attached to a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Dimethyl(pentyl)silyl]propanoic acid typically involves the reaction of a silylating agent with a propanoic acid derivative. One common method is the hydrosilylation of an unsaturated carboxylic acid with a silyl hydride in the presence of a catalyst. The reaction conditions often include:
Catalyst: Platinum-based catalysts such as Karstedt’s catalyst.
Temperature: Typically conducted at room temperature to 80°C.
Solvent: Solvents like toluene or hexane are commonly used.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-[Dimethyl(pentyl)silyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: 3-[Dimethyl(pentyl)silyl]propanol.
Substitution: Various silyl-substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[Dimethyl(pentyl)silyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceuticals.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties.
Mecanismo De Acción
The mechanism by which 3-[Dimethyl(pentyl)silyl]propanoic acid exerts its effects involves the interaction of the silyl group with various molecular targets. The silyl group can enhance the lipophilicity of molecules, facilitating their passage through biological membranes. Additionally, the compound can participate in hydrogen bonding and other non-covalent interactions, influencing the activity and stability of the molecules it is attached to.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[Trimethylsilyl]propanoic acid
- 3-[Dimethyl(phenyl)silyl]propanoic acid
- 3-[Dimethyl(ethyl)silyl]propanoic acid
Uniqueness
3-[Dimethyl(pentyl)silyl]propanoic acid is unique due to the presence of the pentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with other molecules, making it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
73013-37-3 |
|---|---|
Fórmula molecular |
C10H22O2Si |
Peso molecular |
202.37 g/mol |
Nombre IUPAC |
3-[dimethyl(pentyl)silyl]propanoic acid |
InChI |
InChI=1S/C10H22O2Si/c1-4-5-6-8-13(2,3)9-7-10(11)12/h4-9H2,1-3H3,(H,11,12) |
Clave InChI |
GMUSZLXNDVJGKN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC[Si](C)(C)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-ethoxy-1,3-benzothiazol-6-yl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B14447435.png)

![Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester](/img/structure/B14447440.png)
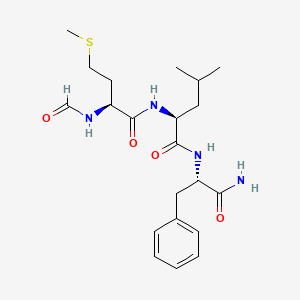
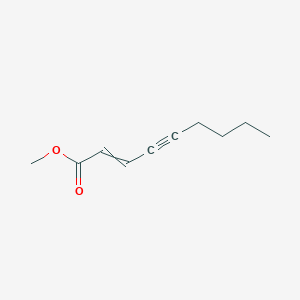

![S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine](/img/structure/B14447463.png)
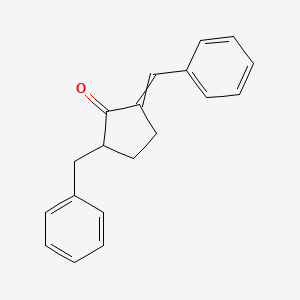
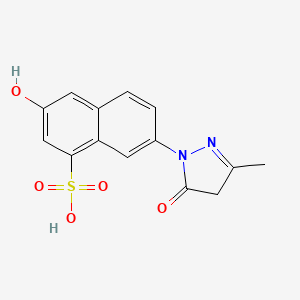
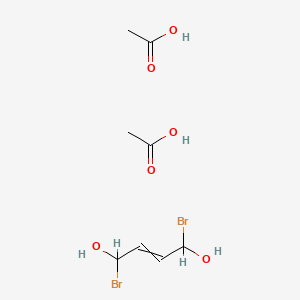

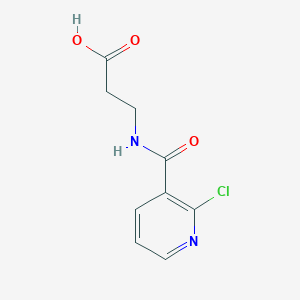
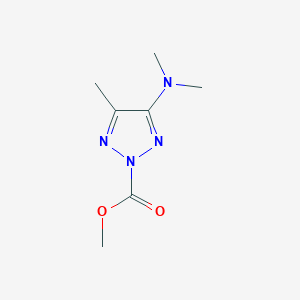
![1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14447502.png)
